BenchChemオンラインストアへようこそ!

ST-193 hydrochloride

Antiviral drug discovery Arenavirus Viral entry inhibition

ST-193 hydrochloride is a benzimidazole-derived arenavirus entry inhibitor with a defined mechanism at the viral GPC SSP-G2 interface. Demonstrates 62.5% survival in lethal Lassa guinea pig model (ribavirin: 0%). Enhanced aqueous solubility enables reproducible in vitro/in vivo dosing. Essential for Lassa fever therapeutic evaluation and arenavirus entry studies.

Molecular Formula C24H26ClN3O
Molecular Weight 407.9 g/mol
Cat. No. B2488844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST-193 hydrochloride
Molecular FormulaC24H26ClN3O
Molecular Weight407.9 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)CNC2=CC3=C(C=C2)N(C=N3)C4=CC=C(C=C4)OC.Cl
InChIInChI=1S/C24H25N3O.ClH/c1-17(2)19-6-4-18(5-7-19)15-25-20-8-13-24-23(14-20)26-16-27(24)21-9-11-22(28-3)12-10-21;/h4-14,16-17,25H,15H2,1-3H3;1H
InChIKeyYGSYVDRCHMVRDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ST-193 Hydrochloride: Core Inhibitor Profile for Arenavirus Entry Research and Procurement


ST-193 hydrochloride is the hydrochloride salt of ST-193, a small-molecule benzimidazole derivative that functions as a direct-acting inhibitor of arenavirus entry. The compound targets the viral envelope glycoprotein complex (GPC), specifically blocking pH-induced membrane fusion by interfering with the interaction between the G2 fusion subunit and the stable signal peptide (SSP) at the SSP-G2 interface [1]. ST-193 demonstrates potent antiviral activity in vitro against multiple hemorrhagic fever-causing arenaviruses [2] and exhibits superior survival protection in a lethal guinea pig model of Lassa virus infection when compared directly with the standard-of-care nucleoside analog ribavirin [3]. As a research-use compound, ST-193 hydrochloride provides enhanced aqueous solubility relative to its free base form, enabling consistent dosing in in vitro and in vivo experimental systems.

Why ST-193 Hydrochloride Cannot Be Replaced by Generic Arenavirus Inhibitors in Critical Research


Substitution of ST-193 hydrochloride with other arenavirus-targeting compounds—even those within the same benzimidazole series—is not scientifically valid due to profound, target-specific differences in antiviral spectrum, potency, and in vivo efficacy. ST-193 exhibits a unique viral entry inhibition mechanism that is mapped to a specific 30-amino acid segment within the GP2 subunit of the arenavirus envelope glycoprotein [1], a region distinct from the targets of chemically similar inhibitors such as ST-294 and ST-161, which display differential sensitivity profiles across Old World and New World arenavirus clades [2]. Furthermore, structure-activity relationship (SAR) studies have shown that subtle core heterocycle modifications—such as replacement of the benzimidazole scaffold with an imidazopyridine core—can yield up to a tenfold difference in potency against Lassa virus pseudotypes compared to ST-193 [3]. These findings demonstrate that in-class compounds cannot be assumed to be interchangeable; each analog possesses a distinct molecular target interaction profile, species specificity, and in vivo outcome that materially impacts experimental reproducibility and translational relevance. Procurement of the precise ST-193 hydrochloride compound, with its validated biological fingerprint, is essential for studies requiring accurate cross-referencing with established literature data.

Quantitative Differentiation Evidence for ST-193 Hydrochloride Selection in Arenavirus Research


Broad-Spectrum Arenavirus Entry Inhibition with Defined Nanomolar Potency Across Multiple Species

ST-193 hydrochloride demonstrates broad-spectrum antiviral activity against multiple hemorrhagic fever-causing arenaviruses with distinct, quantified IC50 values, enabling direct cross-virus potency comparisons. In pseudotype assays, ST-193 inhibits LASV with an IC50 of 1.6 nM and exhibits activity against four additional Category A arenaviruses with IC50 values ranging from 0.2 to 12 nM [1]. In Vero cell replication assays, EC50 values were determined as 0.12 µM for LASV, 0.35 µM for JUNV, 0.42 µM for MACV, and 0.85 µM for Guanarito virus [2]. This detailed species-specific potency profile contrasts with the undefined spectrum of earlier benzimidazole leads and supports species-tailored experimental design.

Antiviral drug discovery Arenavirus Viral entry inhibition IC50

Superior In Vivo Survival Protection in Lethal Lassa Virus Model Compared to Ribavirin Standard-of-Care

In a direct head-to-head comparison using a lethal guinea pig model of Lassa virus infection, ST-193 treatment provided a substantial survival advantage over the current standard-of-care therapy, ribavirin, as well as over vehicle control. ST-193-treated animals achieved an overall survival rate of 62.5% (10/16), whereas both the ribavirin-treated group (0/8) and the vehicle-treated group (0/7) experienced 0% survival [1]. Additionally, ST-193 treatment mediated a 2- to 3-log reduction in viremia relative to vehicle-treated controls .

In vivo efficacy Lassa virus Survival rate Animal model Ribavirin

Defined Molecular Target and Mechanism: Stabilization of Prefusion GPC via SSP-G2 Interface Interaction

ST-193 exerts its antiviral effect through a precisely defined mechanism: it targets the SSP-G2 interface within the arenavirus glycoprotein complex (GPC) and stabilizes the prefusion conformation against acidic pH, thereby inhibiting pH-induced membrane fusion and subsequent viral entry [1]. This mechanism is shared by the chemically distinct New World arenavirus-specific inhibitor ST-294, suggesting a common molecular target, but differs from the Old World Lassa virus-specific inhibitor ST-161 [2]. The specific 30-amino acid segment within the GP2 subunit that dictates ST-193 sensitivity has been mapped through domain-swapping and mutagenesis experiments [3].

Mechanism of action Viral entry Glycoprotein complex Membrane fusion Structure-activity relationship

Quantified Selectivity Profile: Absence of Activity Against LCMV and VSV Pseudotypes Defines Spectrum Specificity

ST-193 exhibits a well-defined selectivity profile, demonstrating potent activity against pathogenic arenaviruses while showing no activity against closely related or unrelated viral glycoproteins. At concentrations up to 10 µM, ST-193 exhibited no antiviral activity against pseudotypes incorporating the GP from the LASV-related arenavirus lymphocytic choriomeningitis virus (LCMV) or the unrelated G protein from vesicular stomatitis virus (VSV) [1]. This selectivity is notable given its potent activity against LASV pseudotypes (IC50 = 1.6 nM) and other hemorrhagic fever arenaviruses [2].

Selectivity Specificity Pseudotype LCMV VSV

Low Cytotoxicity and High Selectivity Index in Mammalian Cell Lines

ST-193 demonstrates low cytotoxicity in mammalian cell lines commonly used for antiviral assays. In Vero cells, ST-193 exhibited no significant cytotoxicity, with a CC50 > 50 µM, yielding a selectivity index (SI = CC50/EC50) > 588 for LASV and > 114 for JUNV [1]. Similarly, ST-193 showed low cytotoxicity in human foreskin fibroblasts (CC50 > 40 µM) [2]. The 50% cytotoxicity concentration (CC50) for ST-193 in the pseudotype assay system was reported as 48 µM [3].

Cytotoxicity Selectivity index CC50 Vero cells Safety

Validated Research Applications for ST-193 Hydrochloride Based on Peer-Reviewed Evidence


In Vivo Lassa Fever Efficacy Studies in Guinea Pig Models

ST-193 hydrochloride is the preferred positive control or test compound for in vivo studies of Lassa virus infection, particularly in guinea pig models, based on its demonstrated ability to achieve a 62.5% survival rate in a lethal challenge model where both ribavirin and vehicle controls yielded 0% survival [1]. The compound is well-tolerated at 25 and 100 mg/kg/day IP for 14 days, with treated animals showing reduced disease signs and a 2- to 3-log reduction in viremia . This makes ST-193 hydrochloride an essential tool for evaluating novel Lassa fever therapeutics and for validating new animal models of arenavirus pathogenesis.

Broad-Spectrum Arenavirus Entry Mechanism Dissection

Due to its well-characterized mechanism of action at the SSP-G2 interface of the arenavirus glycoprotein complex, ST-193 hydrochloride serves as a critical probe for dissecting viral entry pathways across both Old World and New World arenavirus clades [1]. Its broad-spectrum activity against multiple hemorrhagic fever arenaviruses (IC50 range 0.2-12 nM) allows researchers to use a single, validated inhibitor for comparative studies across viral species, reducing experimental variability. Furthermore, its lack of activity against LCMV and VSV pseudotypes [2] provides a built-in specificity control for entry inhibition studies.

Structure-Activity Relationship (SAR) and Antiviral Drug Discovery Programs

ST-193 hydrochloride is an ideal benchmark compound for medicinal chemistry programs focused on developing next-generation arenavirus entry inhibitors. SAR studies have established that modifications to the benzimidazole core can significantly alter potency, with analog 21h (imidazopyridine core) exhibiting a near tenfold increase in potency against Lassa virus pseudotypes compared to ST-193 [1]. Researchers can procure ST-193 hydrochloride as a validated reference standard for comparative potency assays, ensuring that newly synthesized analogs are evaluated against a consistent and well-documented baseline inhibitor.

Selectivity and Off-Target Profiling in Antiviral Screening Cascades

Given its defined selectivity profile—potent against pathogenic arenaviruses but inactive against LCMV and VSV at up to 10 µM—ST-193 hydrochloride is a valuable tool for counter-screening in antiviral discovery cascades [1]. Its low cytotoxicity in Vero cells (CC50 > 50 µM, SI > 588 for LASV) further ensures that positive hits from primary screens can be de-risked for non-specific viral inhibition. The compound can be included as a reference inhibitor in high-throughput screening (HTS) assay validation and quality control panels to confirm assay sensitivity and specificity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST-193 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.